Compound Description: This compound is a potent type II CDK8 inhibitor []. It exhibits significant antitumor activity against colorectal cancer in vivo []. Mechanistically, it targets CDK8, leading to indirect inhibition of β-catenin activity, which in turn downregulates the WNT/β-catenin signaling pathway and induces cell cycle arrest [].
Relevance: This compound shares a core 1H-pyrrolo[2,3-b]pyridine scaffold with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The presence of various substituents on the phenyl ring and the propenamide side chain contributes to its distinct biological activity.
Compound Description: This compound is a key pharmaceutical intermediate [].
Relevance: This molecule shares the 1H-pyrrolo[2,3-b]pyridine core with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The structural difference lies in the presence of a methylamino-5-fluoronicotinic acid substituent at the 4-position of the pyrrolo[2,3-b]pyridine ring, as opposed to a methyl and carboxylic acid group at the 4- and 3- positions, respectively.
Compound Description: This compound was studied as a potential dopamine D4 receptor imaging agent []. It incorporates the 1H-pyrrolo[2,3-b]pyridine core.
4. 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine* Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].
Relevance: This compound is structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid as both compounds share a pyrrolopyridine core structure. The key difference lies in the position of the nitrogen atom in the pyridine ring and the substituent at the 4-position, with 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine having a benzylamino group instead of a carboxylic acid.
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, synthesized from a pyridine precursor [].
Relevance: This compound is structurally related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. Both compounds belong to the pyrrolo[2,3-b]pyridine family. The distinction lies in the benzylamino group at the 4-position and the absence of a carboxylic acid group at the 3-position in 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Compound Description: This molecule is a potential PET tracer for dopamine D4 receptors [].
Relevance: Similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound possesses the 1H-pyrrolo[2,3-b]pyridine core. The variation arises from the substitution pattern on the pyrrolopyridine core. Unlike 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound lacks methyl and carboxylic acid substituents and instead features a {[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl group at the 3-position.
Compound Description: Identified as a cyclin-dependent kinase 1 inhibitor, this compound exhibits antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM) [].
Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine scaffold with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound has a more complex structure. A noteworthy structural difference is the presence of a 2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: This compound shows potential as a cyclin-dependent kinase 1 inhibitor with significant antitumor activity against DMPM in experimental models [].
Relevance: It shares the core structure of 1H-pyrrolo[2,3-b]pyridine with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, but is structurally distinct with a 2-(1H-indol-3-yl)-1,3-thiazol-4-yl group at the 3-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine ring.
9. 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)* Compound Description: This compound acts as a cyclin-dependent kinase 1 inhibitor and demonstrates notable antitumor effects in DMPM experimental models [].
Relevance: Structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid with its 1H-pyrrolo[2,3-b]pyridine core, this molecule bears distinct substituents. The 2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl group at the 3-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine ring define its unique structure.
10. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)* Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist [].
Relevance: It incorporates a 1H-pyrrolo[2,3-b]pyridine moiety, which is structurally related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The difference lies in the substitution on the pyrrolopyridine core: BMS-645737 has a methyl group at the 2-position and is part of a larger, more complex structure.
Compound Description: Novel processes for the manufacture of this compound have been developed []. New methods of preparing this compound have also been explored [, ].
Relevance: This molecule and 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid both belong to the 1H-pyrrolo[2,3-b]pyridine class of compounds. The primary structural distinctions are the presence of a 3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl substituent at the sulfonamide nitrogen in Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}amide, compared to a methyl group at the 4-position and a carboxylic acid group at the 3-position in 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Compound Description: This compound demonstrates potent inhibitory activity against HDACs 1, 2, 3, 6, and 8 and shows strong antiproliferative effects against various tumor cell lines [].
Relevance: While structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound is based on the pyrrolo[2,3-d]pyrimidine scaffold instead of the pyrrolo[2,3-b]pyridine core. The difference in the core structure, along with the substituents, contributes to its distinct biological activity.
Compound Description: This molecule acts as a platelet-derived growth factor (PDGF) inhibitor, exhibiting potent inhibitory activity in PDGF-induced cell proliferation and autophosphorylation assays [].
Relevance: This compound contains a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety which is closely related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The main structural difference is the presence of a 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring in this compound.
Compound Description: Identified as a potent and selective inhibitor of the PDGF-beta receptor, this compound demonstrates strong inhibitory activity against PDGF-induced signaling [].
Relevance: Sharing the 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound has a 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: This compound is a potent inhibitor of both PDGF- and VEGF-induced signaling, showing promise as a dual inhibitor [].
Relevance: This compound features the 1-methyl-1H-pyrrolo[2,3-b]pyridine core, also found in 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The key structural difference lies in the presence of a 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring in 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7b-2).
Compound Description: This class of compounds was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one derivative exhibiting in vitro antibacterial activity [].
Relevance: This class of compounds is closely related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, as they share the same pyrrolo[2,3-b]pyridine core and a carboxylic acid group at the 5-position.
17. 2-Propyl-1H-pyrrolo-[2,3-b]pyridine* Compound Description: This specific compound is part of a larger group of 1H-pyrrolo-[2,3-b]pyridine derivatives. These derivatives have garnered interest due to their potential applications as gastrointestinal inflammatory disease inhibitors and angiotensin II antagonists [].
Relevance: This compound is structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, both containing a pyrrolo[2,3-b]pyridine core. The primary difference lies in the substituents attached to this core: a propyl group at the 2-position in 2-Propyl-1H-pyrrolo-[2,3-b]pyridine, compared to a methyl group at the 4-position and a carboxylic acid group at the 3-position in 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Classification
4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is classified as:
Heterocyclic compound: Contains atoms of at least two different elements as part of its ring structure.
Pyridine derivative: Exhibits properties and reactivity typical of pyridine compounds.
Biologically active molecule: Investigated for its potential therapeutic applications.
Synthesis Analysis
The synthesis of 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves several multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrole Ring: The initial step often involves the cyclization of 2-aminopyridine with appropriate carbonyl compounds (such as ethyl acetoacetate) under basic conditions to generate a pyrrole derivative.
Carboxylation: The resulting pyrrole can then undergo carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid functional group at the 3-position.
Methylation: The methyl group at position 4 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Technical parameters such as temperature, reaction time, and choice of solvents can significantly influence the yield and purity of the final product. For instance, controlling the reaction temperature between 35°C and 62°C during various stages can optimize yields and minimize by-products .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid features:
Fused ring system: Comprising a pyrrole and a pyridine ring, which contributes to its unique chemical properties.
Functional groups: A carboxylic acid group at position 3 and a methyl group at position 4 enhance its reactivity and solubility.
Structural Data
Molecular Weight: Approximately 164.17 g/mol.
Melting Point: Specific melting point data may vary based on synthesis methods but is typically around 150°C.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Chemical Reactions Analysis
4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can participate in various chemical reactions:
Types of Reactions
Esterification: Reacts with alcohols to form esters, which can be useful for further functionalization.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution Reactions: The nitrogen atoms in the pyrrole or pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Esterification Agents: Methanol or ethanol in the presence of acid catalysts.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
These reactions are crucial for modifying the compound's functionality for specific applications in medicinal chemistry .
Mechanism of Action
The mechanism of action for 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid involves its interaction with specific biological targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFR), which play a critical role in cell proliferation and survival. The binding affinity and inhibition potency can be quantified through assays that measure enzyme activity in the presence of varying concentrations of the compound.
Relevant Data
In studies evaluating FGFR inhibitors derived from this compound class, IC50 values indicate effective concentrations required to inhibit receptor activity significantly. For instance, derivatives have shown IC50 values ranging from nanomolar to micromolar concentrations against FGFR isoforms .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in polar solvents such as water, methanol, and ethanol; limited solubility in nonpolar solvents.
Chemical Properties
Acidity: Exhibits acidic behavior due to the carboxylic acid group.
Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.
These properties are critical for understanding how the compound behaves in biological systems and during chemical reactions .
Applications
4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has various applications across different fields:
Medicinal Chemistry: Explored as a scaffold for developing novel pharmacological agents targeting specific enzymes or receptors involved in disease pathways.
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules due to its unique structural features.
Material Science: Investigated for potential applications in creating specialty chemicals or materials that require specific functional groups for enhanced performance.
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific disciplines .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.